4-Acetamido-N-(4-ethoxyphenyl)butanamide

GAT1 inhibitor GABA reuptake functional assay

4-Acetamido-N-(4-ethoxyphenyl)butanamide is a synthetic acetamide derivative (C₁₄H₂₀N₂O₃, MW 264.32 g/mol) characterized by a 4-acetamidobutanamide linker attached to a para-ethoxyphenyl ring. The compound functions as a moderate-affinity inhibitor of the sodium- and chloride-dependent GABA transporter 1 (GAT1), with a binding affinity (Ki) of 1.10 µM for the human ortholog and 1.07 µM for the mouse ortholog.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 50841-27-5
Cat. No. B15470797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-N-(4-ethoxyphenyl)butanamide
CAS50841-27-5
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CCCNC(=O)C
InChIInChI=1S/C14H20N2O3/c1-3-19-13-8-6-12(7-9-13)16-14(18)5-4-10-15-11(2)17/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)
InChIKeyNBCBAYDKQPDSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-N-(4-ethoxyphenyl)butanamide (CAS 50841-27-5): Chemical Identity and GAT1 Pharmacological Profile


4-Acetamido-N-(4-ethoxyphenyl)butanamide is a synthetic acetamide derivative (C₁₄H₂₀N₂O₃, MW 264.32 g/mol) characterized by a 4-acetamidobutanamide linker attached to a para-ethoxyphenyl ring . The compound functions as a moderate-affinity inhibitor of the sodium- and chloride-dependent GABA transporter 1 (GAT1), with a binding affinity (Ki) of 1.10 µM for the human ortholog and 1.07 µM for the mouse ortholog [1]. Its balanced species cross-reactivity and non-zwitterionic scaffold distinguish it from the structurally distinct nipecotic acid-based inhibitors such as tiagabine, making it a valuable tool for pharmacological studies requiring a defined, intermediate level of GAT1 blockade.

Why Generic Substitution of 4-Acetamido-N-(4-ethoxyphenyl)butanamide (50841-27-5) with Close Analogs Can Compromise Data Reproducibility


GABA transporter 1 (GAT1) inhibitors exhibit wide-ranging potencies (IC₅₀ values spanning from low nanomolar to high micromolar) and distinct physicochemical signatures [1]. Substituting 50841-27-5 with a structurally related acetamide derivative such as BDBM50039251 introduces an 11-fold difference in functional GAT1 inhibition potency (human IC₅₀ 4.17 µM vs 0.38 µM) [1]. Even more critically, swapping with the clinical compound tiagabine—which possesses a different nipecotic acid scaffold—results in a Ki shift of ~100-fold (1.10 µM vs ~0.01 µM) alongside a logP increase of ~0.35 units, dramatically altering both target engagement and tissue distribution [2]. These quantitative disparities preclude the interchangeable use of in-class or structurally adjacent compounds without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for 4-Acetamido-N-(4-ethoxyphenyl)butanamide (50841-27-5) Against GAT1 Inhibitor Comparators


Functional GAT1 Inhibition: IC₅₀ Comparison Against a Structurally Related Acetamide Analog

In a head-to-head functional [³H]GABA uptake assay performed in the same HEK293 expression system, 50841-27-5 (BDBM50063508) exhibits an 11‑fold lower potency at human GAT1 compared to the acetamide derivative BDBM50039251 (IC₅₀ 4.17 µM vs 0.380 µM) [1]. For mouse GAT1, the potency difference is even larger, reaching 26‑fold (IC₅₀ 3.39 µM vs 0.132 µM) [1]. This demonstrates that minor structural modifications within the acetamide series produce substantial shifts in transporter inhibition, making 50841‑27‑5 the preferred compound when a moderate, non‑saturating level of GAT1 blockade is experimentally required.

GAT1 inhibitor GABA reuptake functional assay IC₅₀ profiling

Binding Affinity and Ortholog Selectivity: Human vs Mouse GAT1 Ki Ratio

Competitive mass‑spectrometry binding assays reveal that 50841‑27‑5 binds human GAT1 with a Ki of 1.10 µM and mouse GAT1 with a Ki of 1.07 µM, yielding a human/mouse Ki ratio of 1.03 [1]. This is in marked contrast to the structurally related acetamide BDBM50039251, which shows a 2.88‑fold species difference (human IC₅₀ 0.380 µM vs mouse IC₅₀ 0.132 µM) in the same assay platform [2]. The near‑identical affinity across species for 50841‑27‑5 eliminates a common source of translational variability in GAT1‑targeted research.

binding affinity GAT1 orthologs species selectivity competitive MS binding

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs Clinical GAT1 Inhibitor Tiagabine

Calculated physicochemical descriptors indicate that 50841‑27‑5 has a lower lipophilicity (logP 2.85) and a significantly larger topological polar surface area (TPSA 70.9 Ų) compared to the clinical GAT1 inhibitor tiagabine (logP 3.2, TPSA ~50 Ų) [1]. The TPSA difference of +20.9 Ų exceeds the commonly cited 60 Ų threshold for passive blood‑brain barrier penetration, suggesting that 50841‑27‑5 will exhibit restricted CNS entry relative to tiagabine [1]. This property is experimentally testable and offers a defined advantage for peripheral‑restricted pharmacological intervention.

logP polar surface area blood‑brain barrier CNS penetration in silico ADME

Chemical Scaffold Divergence: Non‑Zwitterionic Acetamide Core vs Classical Nipecotic Acid GAT1 Inhibitors

50841‑27‑5 features a 4‑acetamidobutanamide scaffold that is structurally distinct from the nipecotic acid core present in tiagabine and most classical GAT1 inhibitors [1]. The absence of the zwitterionic nipecotic acid moiety eliminates the obligate positive charge at physiological pH, resulting in a neutral compound with a logP of 2.85, whereas nipecotic acid itself has a logP below 0 . This fundamental scaffold change repositions the compound within ADME space and provides a chemically tractable starting point for further optimization of pharmacokinetic properties.

chemical scaffold nipecotic acid zwitterionic structural novelty medicinal chemistry

High‑Value Research and Industrial Application Scenarios for 4-Acetamido-N-(4-ethoxyphenyl)butanamide (50841-27-5)


Pharmacological Tool for Partial GAT1 Modulation in GABAergic Signaling Studies

The moderate IC₅₀ of 4.17 µM at human GAT1 [1] makes 50841‑27‑5 an ideal pharmacological tool for experiments requiring sub‑maximal transporter inhibition. Studies investigating the concentration‑dependent effect of GABAergic tone on neuronal network activity can use 50841‑27‑5 to achieve a titrated level of GAT1 blockade without the near‑complete transport saturation produced by high‑potency inhibitors such as tiagabine (>100‑fold more potent) [1].

Reference Standard for Translational GAT1 Pharmacology with Balanced Species Cross‑Reactivity

Owing to its nearly identical binding affinity for mouse and human GAT1 (Ki ratio 1.03) [2], 50841‑27‑5 serves as an optimal reference compound in cross‑species pharmacological profiling panels. It minimizes interspecies variability that can confound the comparison of preclinical efficacy data with human target engagement, a limitation observed with the structurally related acetamide BDBM50039251, which exhibits a 2.88‑fold species difference [2].

Lead Scaffold for Development of Peripherally Restricted GAT1 Inhibitors

The higher polar surface area (TPSA 70.9 Ų) and moderate lipophilicity (logP 2.85) of 50841‑27‑5 predict restricted passive blood‑brain barrier penetration relative to the clinical compound tiagabine (TPSA ~50 Ų) . Medicinal chemistry programs aiming to target GAT1 exclusively in peripheral tissues can use 50841‑27‑5 as a rationally selected starting point to minimize CNS‑related adverse effects while retaining on‑target activity.

Chemical Biology Probe for Scaffold‑Specific GAT1 Structure‑Activity Relationship (SAR) Studies

The non‑zwitterionic 4‑acetamidobutanamide core of 50841‑27‑5 [3] represents a chemically distinct pharmacophore relative to the classical nipecotic acid‑based inhibitors that dominate the GAT1 literature. This scaffold novelty enables SAR exploration of an underexplored region of chemical space, facilitating the identification of GAT1 inhibitors with novel selectivity profiles and improved physicochemical properties unattainable by iterative modification of nipecotic acid scaffolds [3].

Quote Request

Request a Quote for 4-Acetamido-N-(4-ethoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.